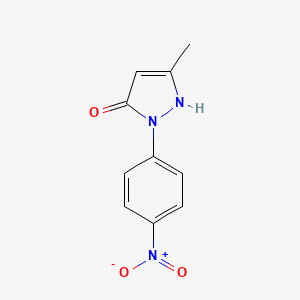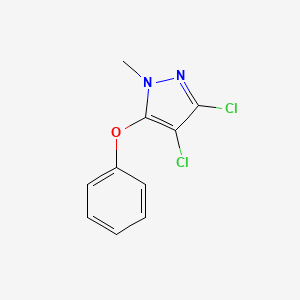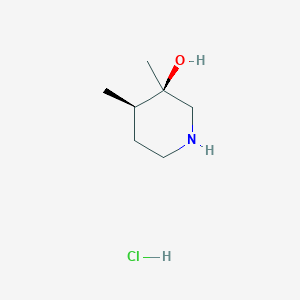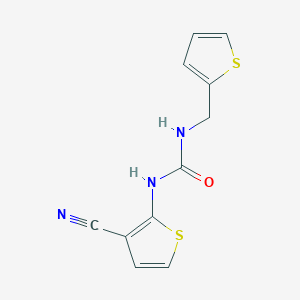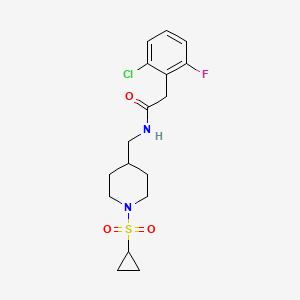
2-Chloro-N-(1,4-dioxepan-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(1,4-dioxepan-6-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. It is a synthetic compound that can be obtained through various methods, and its mechanism of action is still being studied.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide is still being studied. However, it has been suggested that its antimicrobial properties are due to its ability to disrupt bacterial cell walls and membranes. Its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have low toxicity in vitro, indicating its potential as a safe compound for use in pharmaceutical applications. It has also been found to be stable under various conditions, which is an important factor for its use in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide in lab experiments include its low toxicity, stability, and potential applications in the pharmaceutical industry. However, its limitations include the need for further research into its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide. One potential direction is to investigate its potential use in the treatment of other diseases, such as viral infections. Another direction is to explore its potential use as a building block in the synthesis of other compounds with pharmaceutical applications. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which will be important for its safe and effective use in the pharmaceutical industry.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. Its synthesis method has been optimized to obtain high yields and purity, and it has been studied for its antimicrobial and anticancer properties. Its mechanism of action is still being studied, and further research is needed to fully understand its biochemical and physiological effects. While it has several advantages for use in lab experiments, its limitations include the need for further research into its potential side effects. Finally, there are several future directions for the study of this compound, including its potential use in the treatment of other diseases and its use as a building block in the synthesis of other compounds with pharmaceutical applications.
Synthesemethoden
The synthesis of 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide can be achieved through different methods, including the reaction between 2-chloropropionyl chloride and 1,4-dioxepane-6-amine. Another method involves the reaction between 2-chloropropionyl chloride and 1,4-dioxepane-6-carboxylic acid, followed by the conversion of the resulting acid chloride to the amide. The synthesis of this compound has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(1,4-dioxepan-6-yl)propanamide has been studied for its potential applications in the pharmaceutical industry. It has been found to have antimicrobial properties, and it has been tested against various bacteria and fungi. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential use as a building block in the synthesis of other compounds with pharmaceutical applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(1,4-dioxepan-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-6(9)8(11)10-7-4-12-2-3-13-5-7/h6-7H,2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTJDUIRHQYFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1COCCOC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)
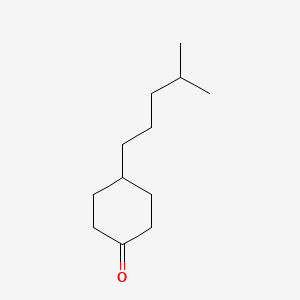
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)
![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)
